Axl belongs to the TAM (Tyro3, Axl, Mer) subfamily of receptor tyrosine kinases. It shares structural similarities with other members of this family, which are also involved in immune regulation and cell survival. The Axl protein is classified as a type I transmembrane protein characterized by an extracellular domain that binds Gas6, a short cytoplasmic tail containing tyrosine kinase activity, and a single transmembrane segment .
The synthesis of Axl is regulated at multiple levels, including transcriptional control by various transcription factors such as activator protein 1, Sp1/Sp3, and hypoxia-inducible factor 1 alpha. These factors influence the expression of Axl in response to different cellular stimuli .
In laboratory settings, Axl can be synthesized using recombinant DNA technology. The gene encoding Axl can be cloned into an expression vector and introduced into host cells (e.g., HEK293 or CHO cells) for protein production. Following expression, Axl can be purified using affinity chromatography techniques that exploit its specific binding properties to Gas6 or other ligands .
The Axl protein consists of an extracellular region that contains two immunoglobulin-like domains and a fibronectin type III domain. These domains facilitate ligand binding and receptor dimerization. The intracellular region harbors a tyrosine kinase domain responsible for autophosphorylation upon activation .
The three-dimensional structure of Axl has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Notably, the structure reveals critical phosphorylation sites that are essential for its activation and function in signaling pathways .
Axl undergoes several key reactions upon ligand binding:
These reactions play a pivotal role in mediating the effects of Axl on cell survival and proliferation.
The mechanism by which Axl exerts its effects involves several steps:
Axl has emerged as a promising target for therapeutic interventions in cancer treatment due to its role in promoting tumor progression. Inhibitors targeting the kinase activity of Axl are being developed to block its signaling pathways:
Research continues to explore the therapeutic potential of targeting Axl in combination with other treatments to improve outcomes for patients with malignancies associated with high Axl expression .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4